Cas no 842133-18-0 (Canagliflozin)

Canagliflozin is an SGLT2 inhibitor that offers improved glycemic control by reducing glucose reabsorption in the kidneys. Key advantages include increased urinary excretion of glucose, decreased HbA1c levels, and potential weight loss benefits. It may also offer cardiovascular protection through its unique mechanism of action.
Canagliflozin structure
Canagliflozin structure
商品名:Canagliflozin
CAS番号:842133-18-0
MF:C24H25FO5S
メガワット:444.515709638596
MDL:MFCD18251436
CID:822298
PubChem ID:24812758

Canagliflozin 化学的及び物理的性質

名前と識別子

    • (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol
    • Canagliflozin
    • TA 7284
    • Canaglifozion
    • Cobicistat
    • D-​Glucitol, 1,​5-​anhydro-​1-​C-​[3-​[[5-​(4-​fluorophenyl)​-​2-​thienyl]​methyl]​-​4-​methylphenyl]​-​, (1S)​-
    • (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • canagliflozin (*)
    • Canagliflozin purity
    • D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-,(1S)-
    • 1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol
    • (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol (ACI)
    • (2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thien-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • 1-(β-D-Glucopyranosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienylmethyl]benzene
    • Invokana
    • JNJ 24831754ZAE
    • JNJ 28431754
    • JNJ 28431754AAA
    • CHEBI:73274
    • (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
    • (1s)-1,5-anhydro-1-c-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-d-glucitol
    • GTPL4582
    • NCGC00346691-02
    • BCPP000303
    • CANAGLIFLOZIN [WHO-DD]
    • SCHEMBL157162
    • (1S)-1,5-Anhydro-1-c-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-D-glucitol
    • J-500391
    • CS-0522
    • 6S49DGR869
    • CHEMBL2048484
    • Z2235801995
    • DB08907
    • 842133-18-0
    • (1S)-1,5-anhydro-1-(3-{[5-(4-fluorophenyl)-2-thienyl]methyl}-4-methyl-phenyl)-D-glucitol
    • TA-7284
    • JNJ-28431754
    • Canagliflozin hydrate
    • CCG-229581
    • D-glucitol, 1,5-anhydro-1-c-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4- methylphenyl)-, (1s)-
    • 1-(Glucopyranosyl)-4-methyl-3-(5-(4-fluorophenyl)-2-thienylmethyl)benzene
    • BRD-K90868879-001-02-0
    • MLS006011126
    • D-GLUCITOL, 1,5-ANHYDRO-1-C-(3-((5-(4-FLUOROPHENYL)-2-THIENYL)METHYL)-4-METHYLPHENYL)-
    • SMR004702906
    • Canagliflozin anhydrous
    • CANAGLIFLOZIN [MI]
    • SW219119-1
    • (1S)-1,5-ANHYDRO-1-C-(3-((5-(4-FLUOROPHENYL)THIOPHEN-2-YL)METHYL)-4-METHYLPHENYL)-D- GLUCITOL
    • UNII-6S49DGR869
    • KS-1443
    • AKOS025401827
    • JNJ 24831754ZAE , JNJ 28431754AAA , TA 7284 , JNJ 28431754
    • (2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
    • (1S)-1,5-Anhydro-1-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4-methylphenyl)-D-glucitol
    • s2760
    • BRD-K90868879-001-03-8
    • EN300-6733492
    • BDBM50386885
    • JNJ 24831754AAA
    • HSDB 8284
    • DTXSID601004469
    • AC-26303
    • BCP9000477
    • Q5030940
    • D-Glucitol, 1,5-anhydro-1-C-(3-((5-(4-fluorophenyl)-2-thienyl)methyl)-4- methylphenyl)-, (1S)-
    • JNJ 24831754
    • NS00099376
    • (1S)-1,5-anhydro-1-(3-{[5-(4-fluorophenyl)-2-thienyl]methyl}-4-methylphenyl)-D-glucitol
    • Canagliflozin [INN]
    • HY-10451
    • D-Glucitol,1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, (1S)-
    • MFCD18251436
    • MDL: MFCD18251436
    • インチ: 1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1
    • InChIKey: XTNGUQKDFGDXSJ-ZXGKGEBGSA-N
    • ほほえんだ: O[C@@H]1[C@@H](O)[C@H](O)[C@@H](CO)O[C@H]1C1C=CC(C)=C(CC2=CC=C(C3C=CC(F)=CC=3)S2)C=1

計算された属性

  • せいみつぶんしりょう: 444.14100
  • どういたいしつりょう: 444.14067323g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 5
  • 複雑さ: 574
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.364
  • ゆうかいてん: No data available
  • ふってん: 642.9±55.0 °C at 760 mmHg
  • フラッシュポイント: 342.6±31.5 °C
  • PSA: 118.39000
  • LogP: 2.96830

Canagliflozin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6733492-0.5g
(2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
842133-18-0 95.0%
0.5g
$19.0 2025-03-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C857179-50mg
Canagliflozin
842133-18-0 99%
50mg
¥172.00 2022-09-02
DC Chemicals
DC3111-250 mg
Canagliflozin
842133-18-0
250mg
$600.0 2022-02-28
ChemScence
CS-0522-50mg
Canagliflozin
842133-18-0 99.66%
50mg
$121.0 2022-04-26
Ambeed
A335983-10mg
(2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
842133-18-0 95%
10mg
$10.0 2025-02-20
Key Organics Ltd
KS-1443-5MG
Canagliflozin
842133-18-0 >97%
5mg
£42.00 2025-02-08
TRC
C175190-1g
Canagliflozin
842133-18-0
1g
$ 2229.00 2023-04-18
eNovation Chemicals LLC
D628841-5g
Canagliflozin
842133-18-0 97%
5g
$1200 2024-06-05
eNovation Chemicals LLC
D498737-10g
Canagliflozin
842133-18-0 98%
10g
$328 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1782-50mg
Canagliflozin
842133-18-0 100%
50mg
¥ 823 2023-09-07

Canagliflozin 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  -60 °C → -20 °C; 2 h, -20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Efficient Route to Canagliflozin via Anhydroketopyranose
Sasikala, Ch. V. A.; Annapragada, Ratnamala; Basu, Debjit; Singarapu, Kiran Kumar; Mohammad, Aaseef; et al, Organic Letters, 2022, 24(19), 3450-3454

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  8 h, rt
リファレンス
Synthesis of canagliflozin
Xiao, Peng; Wang, Haiyong; Dan, Feijun; Liu, Wenjun, Zhongguo Yiyao Gongye Zazhi, 2014, 45(9), 808-811

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Dibutyltin oxide Solvents: Methanol ;  24 h, reflux; reflux → rt
1.2 Reagents: Water ;  10 min, rt
リファレンス
Synthesis of Aryl C-Glycosides via Iron-Catalyzed Cross Coupling of Halosugars: Stereoselective Anomeric Arylation of Glycosyl Radicals
Adak, Laksmikanta; Kawamura, Shintaro; Toma, Gabriel; Takenaka, Toshio; Isozaki, Katsuhiro ; et al, Journal of the American Chemical Society, 2017, 139(31), 10693-10701

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Trimethylsulfonium iodide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 8 h, rt
リファレンス
Syntheses of SGLT2 Inhibitors by Ni- and Pd-Catalyzed Fukuyama Coupling Reactions
Talode, Jalindar; Kato, Daiki; Nagae, Haruki ; Tsurugi, Hayato ; Seki, Masahiko; et al, Journal of Organic Chemistry, 2020, 85(19), 12382-12392

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ;  reflux; 5 h, reflux
1.2 Reagents: Acetic acid Solvents: Water ;  60 °C → 26 °C
1.3 6 h, 26 °C
リファレンス
Stereoselective C-Glycosylation Reactions with Arylzinc Reagents
Lemaire, Sebastien; Houpis, Ioannis N.; Xiao, Tingting; Li, Juanjuan; Digard, Eric; et al, Organic Letters, 2012, 14(6), 1480-1483

Canagliflozin Raw materials

Canagliflozin Preparation Products

Canagliflozin サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:842133-18-0)Canagliflozin
注文番号:A25050
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:18
価格 ($):227.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:842133-18-0)canagliflozin
注文番号:8710860
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:11
価格 ($):discuss personally

Canagliflozin 関連文献

Canagliflozinに関する追加情報

Canagliflozin (CAS No. 842133-18-0): A Comprehensive Overview of Its Pharmacological Profile and Clinical Applications

Canagliflozin, a pharmaceutical compound with the chemical identifier CAS No. 842133-18-0, has emerged as a significant therapeutic agent in the management of type 2 diabetes mellitus (T2DM). This drug belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a mechanism that distinguishes it from other antidiabetic medications. The unique pharmacological action of Canagliflozin has garnered substantial attention in recent years, particularly for its ability to enhance glycemic control while offering additional cardiovascular and renal benefits.

The development and clinical utilization of Canagliflozin have been underpinned by extensive research, which has elucidated its molecular interactions and physiological effects. The compound's efficacy in lowering blood glucose levels is attributed to its selective inhibition of SGLT2, a transporter protein predominantly expressed in the kidneys and intestines. By blocking this transporter, Canagliflozin reduces the reabsorption of glucose from the renal tubules, leading to increased urinary glucose excretion and subsequent improvement in glycemic control. This mechanism not only provides a novel approach to diabetes management but also highlights the compound's potential to address underlying pathophysiological processes associated with T2DM.

Recent clinical trials have demonstrated the robust efficacy of Canagliflozin in improving glycemic control among patients with T2DM. One pivotal study published in the *New England Journal of Medicine* reported that Canagliflozin significantly reduced hemoglobin A1c (HbA1c) levels compared to placebo, with a mean reduction of approximately 0.7% at 52 weeks. Moreover, the compound exhibited a consistent effect across various patient demographics, including those with different body mass indices and renal function statuses. These findings underscore the broad applicability of Canagliflozin in diverse clinical settings.

Beyond its primary indication in T2DM management, Canagliflozin has shown promise in mitigating cardiovascular risks associated with diabetes. The CANAGLIFLOZIN Cardiovascular Assessment Study (CANVAS) and its extension study (CANVAS-R) provided compelling evidence that Canagliflozin reduces the risk of cardiovascular mortality, heart attack, stroke, and hospitalization for heart failure among patients with T2DM and established cardiovascular disease. These benefits are thought to be mediated by multiple pathways, including weight loss, blood pressure reduction, and improved endothelial function. Such cardiovascular advantages have positioned Canagliflozin as a cornerstone therapy for high-risk diabetic patients.

The renal protective effects of Canagliflozin have also been extensively studied. The CAMELIA trial demonstrated that Canagliflozin slows the progression of chronic kidney disease (CKD) by reducing albuminuria and stabilizing glomerular filtration rate (GFR). This renal benefit is particularly significant given that diabetes is a leading cause of CKD worldwide. The ability of Canagliflozin to preserve renal function while improving glycemic control makes it an invaluable therapeutic option for patients with T2DM who are at risk of or already experiencing CKD.

The pharmacokinetic profile of Canagliflozin contributes to its clinical efficacy and safety profile. The compound is rapidly absorbed after oral administration, with peak plasma concentrations typically observed within 1 to 3 hours post-dose. Its bioavailability is high, ranging between 65% and 75%, indicating effective absorption from the gastrointestinal tract. The elimination half-life of Canagliflozin is approximately 12 hours, allowing for once-daily dosing regimens that enhance patient compliance. Additionally, the drug exhibits linear pharmacokinetics over a wide dose range, simplifying dose adjustments based on individual patient needs.

From a chemical perspective, Canagliflozin (CAS No. 842133-18-0) is characterized by its molecular formula C14H19NO3S·CH3COOH·HCl·H2O and molecular weight of 385.96 g/mol. Its chemical structure incorporates several key functional groups that contribute to its pharmacological activity, including an amide linkage and a sulfonyl group. These structural features are critical for binding to SGLT2 receptors and modulating glucose transport kinetics. Advanced computational modeling studies have further elucidated the binding interactions between Canagliflozin and SGLT2, providing insights into its mechanism of action at the molecular level.

The safety profile of Canagliflozin has been thoroughly evaluated in multiple clinical trials involving thousands of patients worldwide. Common adverse effects include genital mycotic infections due to increased urinary glucose availability for fungal growth and urinary tract infections resulting from glycosuria-induced bacterial colonization. However, these side effects are generally mild to moderate in severity and often resolve spontaneously or with appropriate antifungal or antibiotic treatment. More serious adverse events are rare but may include hypoglycemia when used in combination with insulin or sulfonylureas.

The development pipeline for Canagliflozin continues to expand beyond its primary indication in T2DM management. Ongoing research is exploring its potential applications in other metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD). Preclinical studies have suggested that Canagliflozin may influence lipid metabolism and reduce liver fat accumulation through mechanisms distinct from its primary SGLT2 inhibitory action. These findings could open new therapeutic avenues for patients with comorbid metabolic conditions associated with diabetes.

The regulatory landscape for Canagliflozin has been favorable across major pharmaceutical markets globally. Regulatory agencies such as the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and other health authorities have approved Canagliflozin under various trade names for the treatment of T2DM alone or in combination with other antidiabetic agents when additional glycemic control is needed beyond diet and exercise alone. The growing body of evidence supporting its multifaceted benefits continues to solidify its role as a first-line therapy for many patients with T2DM worldwide.

おすすめ記事

推奨される供給者
atkchemica
(CAS:842133-18-0)Canagliflozin
CL18863
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:842133-18-0)Canagliflozin
sfd715
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ